molecular formula C17H31N3O B6895936 1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one

1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one

Cat. No.: B6895936
M. Wt: 293.4 g/mol
InChI Key: YQXMSUPDGINDGU-UHFFFAOYSA-N
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Description

1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a][1,4]diazepine core and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and diazepine precursors. The synthesis may involve:

    Cyclization reactions: to form the diazepine ring.

    Nucleophilic substitution: to introduce the azepane moiety.

    Reductive amination: to link the azepane ring to the pyrrolo[1,2-a][1,4]diazepine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic hydrogenation: for reduction steps.

    High-pressure reactors: to facilitate cyclization.

    Automated synthesis: to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studying its interactions with biological macromolecules.

    Materials Science: Exploring its properties as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological responses.

    Pathways: Influencing signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6,7,8,9,10-Octahydrobenzo[a]cyclooctene: Similar in structure but lacks the azepane ring.

    1,5-Diphenyl-1,4-pentadien-3-one: Different core structure but shares some functional group similarities.

Uniqueness

1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one is unique due to its combination of a pyrrolo[1,2-a][1,4]diazepine core and an azepane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c1-15(18-9-4-2-3-5-10-18)17(21)20-13-7-12-19-11-6-8-16(19)14-20/h15-16H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXMSUPDGINDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN2CCCC2C1)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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